molecular formula C20H21NO B2771515 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde CAS No. 590346-96-6

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B2771515
CAS No.: 590346-96-6
M. Wt: 291.394
InChI Key: DYJNAYYCJDVIOK-UHFFFAOYSA-N
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Description

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a tert-butyl group, a methylphenyl group, and a carbaldehyde group attached to the indole core.

Scientific Research Applications

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The tert-butyl and methylphenyl groups can be introduced through Friedel-Crafts alkylation reactions. These reactions involve the use of tert-butyl chloride and 2-methylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formylation: The carbaldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The indole core can undergo electrophilic substitution reactions, where the hydrogen atoms on the indole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carboxylic acid.

    Reduction: 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-tert-butyl-2-methylphenol: Similar in structure but lacks the indole core and carbaldehyde group.

    2-tert-butyl-5-methylphenol: Similar in structure but lacks the indole core and carbaldehyde group.

    5-tert-butyl-2-hydroxybenzaldehyde: Similar in structure but lacks the indole core and has a hydroxyl group instead of a methylphenyl group.

Uniqueness

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of the indole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-13-7-5-6-8-15(13)19-17(12-22)16-11-14(20(2,3)4)9-10-18(16)21-19/h5-12,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJNAYYCJDVIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C3=C(N2)C=CC(=C3)C(C)(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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